2-Bromo-3-chlorobenzenesulfonamide

Description

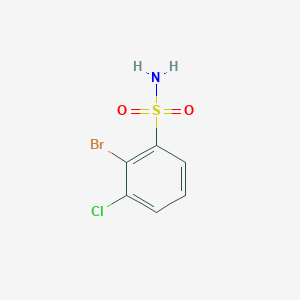

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUUFHJQXIXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 2 Bromo 3 Chlorobenzenesulfonamide

Detailed experimental data for 2-Bromo-3-chlorobenzenesulfonamide is not extensively available in publicly accessible literature. However, its fundamental chemical identity has been established. The compound is registered under the CAS number 1261499-12-0. Computational methods provide predicted data for some of its key properties, which are valuable in the absence of experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO₂S | PubChem |

| Molecular Weight | 270.53 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1261499-12-0 | ChemScene |

Note: The properties listed in this table are computationally predicted and have not been experimentally verified unless otherwise stated.

Synthesis of 2 Bromo 3 Chlorobenzenesulfonamide

Strategic Approaches to the Precursors

The synthesis of this compound hinges on the successful preparation of appropriately halogenated precursors. The key challenge lies in the regioselective introduction of both a bromine and a chlorine atom at the 2 and 3 positions of the benzene (B151609) ring, respectively, in conjunction with the sulfonamide functionality. Two primary retrosynthetic disconnections are considered: the halogenation of a pre-existing benzenesulfonamide (B165840) scaffold or the introduction of the sulfonamide group onto a pre-halogenated aromatic ring.

Regioselective Halogenation Techniques for Benzenesulfonamide Scaffolds

Direct halogenation of a benzenesulfonamide scaffold to achieve the 2-bromo-3-chloro substitution pattern is a complex task due to the directing effects of the sulfonamide group. The sulfonamide is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, achieving ortho, meta-dihalogenation requires non-standard approaches.

Modern synthetic methods offer potential solutions. Palladium-catalyzed C-H activation/halogenation has emerged as a powerful tool for the regioselective functionalization of arenes. While specific examples for the direct 2,3-dihalogenation of benzenesulfonamide are not prevalent in the literature, the principles of directed C-H activation could be applied. For instance, a directing group could be temporarily installed on the sulfonamide nitrogen or at the ortho position to guide the sequential introduction of the halogen atoms.

Enzymatic halogenation presents another frontier. Halogenase enzymes are known for their remarkable regio- and stereoselectivity in halogenating unactivated C-H bonds. google.com While not yet applied to this specific molecule, the development of engineered halogenases could offer a future green and efficient route to specifically halogenated benzenesulfonamides.

Introduction of the Sulfonamide Functionality onto Halogenated Aromatic Rings

A more common and arguably more controllable strategy involves the introduction of the sulfonamide group onto a pre-existing 2-bromo-3-chloro-substituted benzene ring. This approach shifts the challenge to the synthesis of the dihalogenated starting material, such as 2-bromo-3-chloroaniline or 2-bromo-3-chlorobenzene.

The synthesis of such precursors can be achieved through multi-step sequences. For example, starting from a commercially available substituted aniline, a sequence of diazotization, Sandmeyer reaction, and halogenation can be envisioned. A patent for the synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline (B1295074) demonstrates a similar strategy, involving bromination of a dihaloaniline derivative. nih.gov

Once the desired 2-bromo-3-chlorobenzene derivative is obtained, the sulfonamide group can be introduced. A standard method involves the conversion of the aniline to a diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride (a Sandmeyer-type reaction). google.com This 2-bromo-3-chlorobenzenesulfonyl chloride can then be readily converted to the sulfonamide by reaction with ammonia or a primary or secondary amine. google.com

A patent for the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline (B46623) highlights a diazotization reaction followed by sulfonyl chlorination as a viable route. uni.lu This suggests that 2-bromo-3-chloroaniline could be a key intermediate.

Targeted

The targeted synthesis of this compound would most likely proceed through the formation and subsequent reaction of 2-bromo-3-chlorobenzenesulfonyl chloride. nih.gov

Optimization of Reaction Conditions for Bromine and Chlorine Incorporation

The key to a successful synthesis lies in the controlled, regioselective introduction of the bromine and chlorine atoms onto the aromatic ring. This can be a challenging step, often resulting in mixtures of isomers.

Starting from a molecule like 2-chloroaniline, one could envision a bromination reaction. The amino group is a strong ortho-, para-director. To achieve bromination at the meta-position relative to the chlorine, the directing effect of the amino group would need to be overcome or manipulated. This could potentially be achieved by using a bulky protecting group on the amine to sterically hinder the ortho-positions, thereby favoring para-bromination. Subsequent removal of the protecting group would yield 4-bromo-2-chloroaniline. Diazotization and Sandmeyer-type reactions could then be explored to introduce the sulfonyl chloride group.

Alternatively, starting from 3-chloroaniline, bromination would be expected to occur at the positions ortho and para to the amino group. This would lead to a mixture of products, including the desired 2-bromo-5-chloroaniline (B1280272) and 4-bromo-3-chloroaniline, but not the required 2-bromo-3-chloroaniline.

A more plausible route might involve starting with a molecule where the desired substitution pattern is already established, such as 2-bromo-3-chlorophenol (B1280867) nih.gov or 2-bromo-3-chlorobenzaldehyde. google.com These could potentially be converted to the corresponding aniline through multi-step sequences, which would then be transformed into the target sulfonamide as described earlier.

Evaluation of Yields and Purity in Multi-Step Synthesis

Purification at each stage is critical to ensure the final product's purity. Chromatographic techniques, such as column chromatography, would likely be employed to separate the desired isomers from unwanted side products generated during the halogenation steps. nih.gov Recrystallization would be a common method for purifying solid intermediates and the final product. The purity of the final this compound would be assessed using standard analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Derivatization and Functionalization Strategies of this compound

The presence of two different halogen atoms (bromine and chlorine) and a reactive sulfonamide group makes this compound an interesting scaffold for further chemical modification. These functional groups offer multiple handles for derivatization, allowing for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

The sulfonamide nitrogen can be readily alkylated or arylated to produce N-substituted derivatives. nih.gov This is a common strategy in drug discovery to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

The bromine and chlorine atoms on the aromatic ring are amenable to various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This differential reactivity could allow for the selective functionalization of the bromine at the 2-position while leaving the chlorine at the 3-position intact. Subsequent, more forcing reaction conditions could then be used to functionalize the chlorine atom, providing a route to highly complex, tri-substituted benzene derivatives.

For example, a Suzuki-Miyaura coupling reaction could be used to introduce a new aryl or heteroaryl group at the 2-position. This strategy is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

The derivatization of halogenated benzenesulfonamides has been explored in the context of developing selective inhibitors of carbonic anhydrase isoforms. nih.govnih.gov In these studies, the halogen atoms serve to orient the molecule within the enzyme's active site, and further "tails" are added to the aromatic ring to enhance binding affinity and selectivity. This highlights the potential of using this compound as a starting point for the rational design of enzyme inhibitors.

Nucleophilic Substitution Reactions on Halogenated Positions

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective nucleophilic aromatic substitution (SNAr) reactions. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive electron withdrawal. libretexts.orgdocbrown.info

In the case of this compound, the chlorine atom would be expected to be more susceptible to nucleophilic attack than the bromine atom, assuming an addition-elimination mechanism. The presence of the strongly electron-withdrawing sulfonamide group further activates the ring towards nucleophilic attack. For SNAr to occur, strong nucleophiles and often harsh reaction conditions such as high temperatures are required. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. docbrown.infoyoutube.comyoutube.comchemistryguru.com.sg

For instance, the reaction of primary or secondary amines with halogenated benzenesulfonamides can lead to the formation of the corresponding aminated derivatives. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bearing a halogen. docbrown.infoyoutube.comyoutube.comchemistryguru.com.sg Subsequent loss of the halide ion restores the aromaticity of the ring. A general representation of this reaction with an amine (R2NH) is shown below:

Electrophilic Aromatic Substitution Pathways

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two halogen atoms and the sulfonamide group. masterorganicchemistry.com Halogens are deactivating yet ortho-, para-directing substituents, while the sulfonamide group is a deactivating and meta-directing group. The directing effects of these substituents would compete to determine the position of an incoming electrophile.

Considering the directing effects, the bromine at position 2 and the chlorine at position 3 would direct an incoming electrophile to positions 4 and 6 (para to bromine and ortho to chlorine, or ortho to bromine and para to chlorine). The sulfonamide group at position 1 would direct an incoming electrophile to position 5 (meta to the sulfonamide). Therefore, a mixture of products would be expected, with the regioselectivity depending on the specific electrophile and reaction conditions.

A common example of an EAS reaction is nitration. The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comyoutube.commsu.edu The reaction with this compound would likely require forcing conditions due to the deactivated nature of the ring. Nitrodebromination, the replacement of a bromine atom by a nitro group, is also a possible side reaction, particularly with activated aromatic systems. rsc.org

A general scheme for the nitration of this compound is as follows:

Detailed experimental studies would be necessary to determine the precise regioselectivity and yields of such reactions.

Modifications at the Sulfonamide Nitrogen Atom

The sulfonamide group itself provides a handle for further functionalization. The hydrogen atoms on the nitrogen are acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions. organic-chemistry.org

N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base such as potassium carbonate. organic-chemistry.org For example, reaction with an alkyl bromide (R-Br) would yield the corresponding N-alkylated sulfonamide.

This reaction allows for the introduction of a wide variety of alkyl groups onto the sulfonamide nitrogen, thereby modifying the steric and electronic properties of the molecule.

Investigation of Novel Catalytic Routes for Analogous Structures

Recent advances in catalysis offer promising new avenues for the synthesis and functionalization of sulfonamides, including structures analogous to this compound. These methods often provide milder reaction conditions and improved efficiency compared to traditional approaches.

Transition-Metal-Free Photoinduced Arylation in Related Sulfonamides

A novel, catalyst-free method for the arylation of sulfonamides has been developed using visible light. rsc.org This reaction proceeds via a photo-mediated deamination, where a sulfonamide reacts with a boronic acid to form a diaryl sulfone. rsc.org This approach avoids the use of transition metals and is characterized by its simple reaction conditions and good functional group tolerance. rsc.org Mechanistic studies suggest the formation of a photo-excitable complex between the sulfonamide, boronic acid, and a base, which leads to the generation of a sulfonyl radical. rsc.org

While this method results in the cleavage of the N-S bond to form sulfones, it highlights the potential of photochemical methods in the functionalization of sulfonamide-containing molecules under mild, transition-metal-free conditions. rsc.orgiu.edu

Copper-Catalyzed Decarboxylative Halosulfonylation Approaches for Sulfonamide Formation

Copper catalysis has emerged as a powerful tool for the synthesis of sulfonamides. One innovative approach involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. acs.org This one-pot method converts an aromatic carboxylic acid into a sulfonyl chloride, which is then reacted with an amine to form the corresponding sulfonamide. acs.org This process is advantageous as it does not require pre-functionalized starting materials. acs.org The mechanism is believed to involve a copper ligand-to-metal charge transfer (LMCT) process. acs.org

Another copper-catalyzed method for sulfonamide synthesis involves the oxidative coupling of sodium sulfinates with amines. rsc.org This reaction can be performed using oxygen or DMSO as the oxidant and provides an efficient route to a variety of functionalized sulfonamides. rsc.org Additionally, a three-component reaction of arylboronic acids, amines, and sulfur dioxide (using a surrogate) catalyzed by copper has been reported for the direct synthesis of sulfonamides. nih.gov These copper-catalyzed methods represent a significant advancement in the synthesis of this important class of compounds. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region, typically observed between 6.5 and 8.0 ppm, will show a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. libretexts.org

The three aromatic protons are expected to appear as a set of multiplets. The proton at position 6 (H-6), being ortho to the electron-withdrawing sulfonamide group, is expected to be the most deshielded and appear at the lowest field. The proton at position 4 (H-4), situated between two chlorine atoms, will also be significantly deshielded. The proton at position 5 (H-5) will likely resonate at a slightly higher field. The coupling between these protons (ortho and meta) will result in a complex pattern of doublets and triplets.

The two protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-4 | 7.4 - 7.6 | d |

| Aromatic H-5 | 7.2 - 7.4 | t |

| Aromatic H-6 | 7.7 - 7.9 | d |

| -SO₂NH₂ | 5.0 - 8.0 | br s |

Note: Predicted values are based on the analysis of similar substituted benzene compounds and known substituent effects. 'd' denotes a doublet, 't' a triplet, and 'br s' a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum of this compound will provide information on the six distinct carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the bromo, chloro, and sulfonamide substituents. Carbons directly attached to these electron-withdrawing groups will be deshielded and appear at a lower field (higher ppm values).

The carbon atom attached to the sulfonamide group (C-1) is expected to be the most deshielded, followed by the carbons bearing the bromine (C-2) and chlorine (C-3) atoms. The remaining three aromatic carbons will resonate at higher fields.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 120 - 125 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 135 - 140 |

Note: Predicted values are based on the analysis of similar substituted benzene compounds and known substituent effects.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the substitution pattern of this compound, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A HH-COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring. youtube.comsdsu.edugithub.io Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon to which it is directly attached. youtube.comsdsu.edugithub.io This would allow for the direct assignment of the protonated aromatic carbons (C-4, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edugithub.io This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-3). For instance, correlations would be expected from H-6 to C-1 and C-2, and from H-4 to C-2 and C-3, definitively confirming the substitution pattern.

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the sulfonamide group and the substituted benzene ring.

Key expected vibrational frequencies include:

N-H stretching: The sulfonamide group will show two distinct N-H stretching vibrations, typically in the range of 3350-3250 cm⁻¹.

S=O stretching: The sulfonyl group will exhibit strong asymmetric and symmetric stretching bands, expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C=C stretching: The aromatic ring will have several characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

C-Br and C-Cl stretching: The carbon-halogen stretching vibrations are expected at lower frequencies, typically in the range of 700-500 cm⁻¹.

Predicted FTIR Data for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ (sulfonamide) | Asymmetric & Symmetric N-H Stretch | 3350 - 3250 |

| -SO₂- (sulfonyl) | Asymmetric S=O Stretch | 1350 - 1300 |

| -SO₂- (sulfonyl) | Symmetric S=O Stretch | 1170 - 1150 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Stretch | > 3000 |

| C-Br | C-Br Stretch | 600 - 500 |

| C-Cl | C-Cl Stretch | 700 - 600 |

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the S=O stretching modes.

The symmetric breathing vibration of the benzene ring, which is often weak or absent in the FTIR spectrum, should be a prominent feature in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule. amazonaws.commdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The presence of both bromine and chlorine atoms, each with characteristic isotopic distributions, results in a unique and identifiable mass spectrum.

Under Electron Ionization (EI) conditions, this compound would produce a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). chemguide.co.ukdocbrown.info This results in a series of peaks (M, M+2, M+4) corresponding to the different isotopic combinations. The theoretical distribution for the molecular ion (C₆H₅⁷⁹Br³⁵ClNO₂S)⁺ and its isotopic variants would present a characteristic pattern, which is a hallmark for compounds containing one bromine and one chlorine atom. docbrown.info

The fragmentation of the molecule under EI would likely proceed through the loss of the sulfonamide functional groups, such as SO₂ or the entire SO₂NH₂ group, as well as the loss of the halogen atoms. libretexts.org

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound This table illustrates the expected mass-to-charge ratios (m/z) and relative intensities of the principal peaks in the molecular ion cluster. The calculation is based on the natural isotopic abundances of bromine and chlorine. docbrown.info

| Isotopic Composition | m/z (Nominal) | Relative Intensity (Approx. %) | Peak Designation |

| [C₆H₅⁷⁹Br³⁵ClNO₂S]⁺ | 270 | 76.5 | M |

| [C₆H₅⁸¹Br³⁵ClNO₂S]⁺ / [C₆H₅⁷⁹Br³⁷ClNO₂S]⁺ | 272 | 100.0 | M+2 |

| [C₆H₅⁸¹Br³⁷ClNO₂S]⁺ | 274 | 24.5 | M+4 |

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental formula of a compound by measuring its mass to a very high degree of accuracy. nih.gov For this compound, HRMS would provide the exact mass of the molecular ion, allowing for differentiation from other potential compounds with the same nominal mass. This technique is a cornerstone of modern analytical chemistry for the structural confirmation of new or known compounds. nih.gov

Table 2: Theoretical Exact Mass of this compound This table shows the calculated monoisotopic mass for the most abundant isotopic combination of the compound.

| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |

| C₆H₅BrClNO₂S | C₆H₅⁷⁹Br³⁵ClNO₂S | 269.8916 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in its crystalline form, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the absolute structure of a crystalline solid. researchgate.net Although, as of this writing, a crystal structure for this compound has not been deposited in public databases, the technique would involve irradiating a single crystal of the compound with X-rays. scielo.org.mx The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This analysis reveals the exact bond lengths, bond angles, and torsion angles of the molecule. researchgate.net

The analysis of crystallographic data extends beyond the individual molecule to its arrangement within the crystal lattice. This includes the molecular conformation and the parameters of the unit cell, which is the basic repeating unit of the crystal. In related halogenated benzenesulfonamides, the sulfonamide group is a key participant in forming hydrogen bonds, often leading to the formation of centrosymmetric dimers through N-H···O interactions. nih.govresearchgate.net The conformation is typically non-planar, with a significant torsion angle between the plane of the benzene ring and the S-N bond. nih.govresearchgate.net

By comparing the crystallographic data of structurally similar compounds, one can infer the likely structural characteristics of this compound. The substitution pattern of halogens on the benzene ring is known to influence both the molecular conformation and the packing arrangement in the crystal. nih.gov For instance, the dihedral angle between the aromatic rings in N-aryl substituted sulfonamides is a key conformational parameter that is sensitive to the electronic and steric effects of the substituents. nih.govresearchgate.net The unit cell parameters also vary depending on the specific halogen substituents and their positions.

Table 3: Comparative Crystallographic Data of Related Halogenated Benzenesulfonamides This table presents the unit cell parameters for several related benzenesulfonamide structures, illustrating the type of data obtained from SC-XRD analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide | Monoclinic | P2₁/n | 7.224(1) | 14.975(2) | 13.170(2) | 97.16(1) | 1413.6(3) | 4 | nih.gov |

| N-(2,3-Dichlorophenyl)benzenesulfonamide | Monoclinic | P2₁/c | 8.466(1) | 9.805(1) | 16.326(1) | 99.43(1) | 1336.8(2) | 4 | researchgate.net |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Monoclinic | C2/c | 14.950(2) | 12.888(2) | 14.568(2) | 111.41(1) | 2613.2(6) | 8 | researchgate.net |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular systems. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including substituted benzenesulfonamides. nih.govomicsonline.org

For 2-Bromo-3-chlorobenzenesulfonamide, DFT calculations are employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable arrangement of its atoms. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles. Studies on similar sulfonamide derivatives often utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set to achieve reliable geometries. mdpi.comnih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the assignment of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental values for this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.895 |

| C-Cl | 1.730 | |

| S-N | 1.630 | |

| S=O | 1.435 | |

| C-S | 1.770 | |

| **Bond Angles (°) ** | C-C-Br | 120.5 |

| C-C-Cl | 119.8 | |

| O-S-O | 119.5 | |

| C-S-N | 106.0 | |

| Dihedral Angles (°) | C-C-S-N | 85.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, particularly in calculating the total electronic energy of a molecule. nih.govnih.gov

For this compound, high-accuracy ab initio calculations can provide a benchmark for its thermodynamic stability. While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for energy calculations. nih.gov These calculations are essential for obtaining precise values for properties like heats of formation and reaction energies, providing a deep understanding of the molecule's energetic landscape. Studies on related aromatic systems have demonstrated the power of these methods in accurately determining lattice energies and intermolecular interaction forces. aps.orgnih.gov

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains heavy atoms like bromine, chlorine, and sulfur, it is crucial to select a basis set that can adequately describe their electron distributions. Pople-style basis sets, such as 6-311G, are common starting points. nih.gov The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately model the non-spherical electron distributions and weak interactions. Therefore, a basis set like 6-311+G(d,p) is frequently employed for sulfonamides to achieve reliable results. nih.gov

Evaluating different DFT functionals is also important. While B3LYP is a popular hybrid functional, other functionals might offer better performance for specific properties. Comparing the results from several functionals against experimental data or high-level ab initio calculations helps validate the chosen computational protocol and ensures the accuracy of the predicted properties for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. The analysis of these orbitals is fundamental to understanding a molecule's electronic properties and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, visualization of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 2: Illustrative Frontier Orbital Energies for this compound

Note: The following data is for illustrative purposes to show typical results from a DFT calculation.

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -1.15 |

| Egap (HOMO-LUMO) | 6.10 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, states that chemical reactivity can be predicted by examining the interaction between the FMOs of reacting species. wikipedia.org The most favorable interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). youtube.comnih.gov

In the context of this compound, FMO theory can be used to predict its reactive behavior. By analyzing the spatial distribution of the HOMO and LUMO, one can identify the probable sites for electrophilic and nucleophilic attack.

Nucleophilic Attack: A nucleophile would preferentially attack the atoms in this compound that have the largest contribution to the LUMO. These are the most electron-deficient sites.

Electrophilic Attack: An electrophile would most likely attack the regions of the molecule where the HOMO is localized, as these are the most electron-rich and available to donate electrons.

This analysis provides a theoretical framework for understanding and predicting the regioselectivity of reactions involving this compound, guiding synthetic efforts and the study of its reaction mechanisms. nih.gov

Density of States (DOS) Spectrum Contributions

The Density of States (DOS) spectrum provides a graphical representation of the number of available electronic states at each energy level within a molecule. Analysis of the total DOS and partial DOS can reveal the contributions of individual atoms and orbitals to the molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining chemical reactivity.

Electrostatic and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, an MEP map would likely reveal the most negative potential localized around the oxygen and nitrogen atoms of the sulfonamide group, owing to their high electronegativity. These regions would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atom of the sulfonamide group and regions near the halogen atoms might exhibit a more positive potential, making them susceptible to nucleophilic interactions.

Fukui Function Analysis for Identification of Reactive Sites

Fukui function analysis is a more quantitative method within density functional theory (DFT) to identify the most reactive sites in a molecule. It describes the change in electron density at a particular point in the molecule when an electron is added or removed. The sites most susceptible to nucleophilic attack are identified by the function ƒ(r), while sites prone to electrophilic attack are indicated by ƒ(r).

A Fukui function analysis of this compound would provide specific atomic sites most likely to participate in chemical reactions. It is anticipated that the oxygen and nitrogen atoms of the sulfonamide group would exhibit high values of ƒ(r), confirming their susceptibility to electrophilic attack. The analysis would also pinpoint the specific atoms most likely to be attacked by nucleophiles, providing a more refined prediction than MEP analysis alone.

Global Reactivity Indices (Chemical Hardness, Softness, Ionization Potential, Electron Affinity)

Global reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -E.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A higher value indicates greater reactivity.

Table 1: Global Reactivity Indices (Illustrative Data)

| Parameter | Formula | Expected Trend for this compound |

| Ionization Potential (I) | I ≈ -E | Moderately high, indicating a relatively stable molecule. |

| Electron Affinity (A) | A ≈ -E | Moderate, suggesting it can accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate, reflecting a balance between stability and reactivity. |

| Chemical Softness (S) | S = 1/η | Moderate, indicating a capacity for chemical reactions. |

Note: The values in this table are illustrative and represent expected trends. Actual values would require specific quantum chemical calculations.

Vibrational Spectroscopy Simulations

Theoretical Prediction of FTIR and Raman Spectra

Theoretical calculations, typically using DFT methods, can simulate the Fourier-Transform Infrared (FTIR) and Raman spectra of a molecule. These simulations predict the vibrational frequencies and intensities of the various functional groups within the molecule. By comparing the theoretical spectra with experimentally obtained spectra, one can confirm the molecular structure and assign the observed vibrational bands to specific atomic motions.

A theoretical vibrational analysis of this compound would predict the characteristic stretching and bending frequencies for the N-H, S=O, C-S, C-Br, and C-Cl bonds, as well as the vibrations of the benzene (B151609) ring. This information is crucial for the structural elucidation and characterization of the compound.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | ~3300-3400 | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 | ~3000-3100 |

| S=O (Asymmetric) | Stretching | ~1350-1380 | Weak |

| S=O (Symmetric) | Stretching | ~1160-1180 | Strong |

| C-S | Stretching | ~700-800 | Moderate |

| C-Br | Stretching | ~550-650 | Strong |

| C-Cl | Stretching | ~680-750 | Strong |

Note: The values in this table are illustrative and represent expected ranges for these functional groups. Precise theoretical predictions would require specific computational analysis.

Comparative Analysis with Experimental Vibrational Data

A comparative analysis of theoretical and experimental vibrational data is a fundamental step in confirming the molecular structure of a synthesized compound. This process involves calculating the vibrational frequencies (infrared and Raman spectra) using quantum chemical methods, such as Density Functional Theory (DFT), and comparing them to the frequencies obtained from experimental measurements (e.g., FT-IR and FT-Raman spectroscopy).

Typically, the calculated frequencies are scaled by a factor to correct for anharmonicity and the limitations of the theoretical model. A strong correlation between the scaled theoretical wavenumbers and the experimental ones confirms the optimized molecular geometry and allows for a detailed assignment of the vibrational modes of the molecule. researchgate.netnih.gov

No experimental or computational vibrational analysis data for this compound has been reported in the available scientific literature.

Nuclear Magnetic Resonance Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide invaluable insight into the electronic structure of a molecule and are a powerful tool for confirming experimental spectra.

Gauge-Independent Atomic Orbital (GIAO) Method for ¹H and ¹³C NMR Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the NMR shielding tensors of molecules. nih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts (δ) for ¹H and ¹³C isotopes can be predicted. These calculations are typically performed on a geometry optimized at a high level of theory.

The predicted chemical shifts are then compared with experimental data. A strong linear correlation between the calculated and experimental shifts validates the structural assignment of the compound. nih.gov This method is particularly useful for assigning complex spectra and understanding the effects of substituents on the electronic environment of different nuclei.

Specific GIAO calculations for the ¹H and ¹³C NMR shifts of this compound have not been documented.

Solvent Effects on Predicted NMR Spectra

The chemical shifts observed in NMR spectroscopy can be significantly influenced by the solvent used. Computational models can account for these solvent effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of NMR chemical shifts in various solvent environments.

Comparing the predicted spectra in different solvents to the experimental results can provide a more accurate and realistic validation of the molecular structure and helps in understanding solute-solvent interactions. nih.gov

There are no available studies detailing the computational analysis of solvent effects on the predicted NMR spectra of this compound.

Prediction of Molecular Interactions with Biological Targets (In Silico)

In silico methods are crucial in modern drug discovery for predicting how a molecule might interact with a biological target, saving significant time and resources.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are used to predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding free energy.

For a compound like this compound, docking studies would involve placing it into the active site of a relevant biological target (e.g., an enzyme like carbonic anhydrase, a common target for sulfonamides) to predict its inhibitory potential. nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

No molecular docking studies have been published for this compound.

Pharmacophore Modeling for Structure-Activity Relationship Studies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model serves as a 3D query to screen for other potentially active compounds.

For a series of related compounds, pharmacophore models are instrumental in developing a Structure-Activity Relationship (SAR). SAR studies explain how variations in a molecule's structure affect its biological activity. nih.govmdpi.commdpi.com By understanding which functional groups are critical for binding, medicinal chemists can guide the design of new, more potent and selective molecules.

Pharmacophore modeling and SAR studies specifically involving this compound are not present in the current scientific literature.

ADMET Prediction for Drug-Likeness Assessment (Methodology Focus)

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in determining its potential as a drug. In silico ADMET prediction has become an indispensable tool, allowing for the early identification of compounds with unfavorable pharmacokinetic properties. While specific experimental studies on this compound are not extensively available in the public domain, this section outlines the established methodologies that would be employed to predict its drug-likeness.

The evaluation of this compound's drug-likeness would typically commence with the generation of a 3D model of the molecule. This model serves as the input for a variety of computational tools that predict its physicochemical and pharmacokinetic properties. A key aspect of this assessment is the adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.

A comprehensive ADMET prediction for this compound would involve the use of various computational models and software packages. These tools employ algorithms based on quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity and pharmacokinetic properties.

Physicochemical Properties Prediction:

The initial step involves the calculation of fundamental physicochemical properties that are crucial determinants of a compound's ADMET profile. These properties are typically calculated using software like SwissADME, Molinspiration, or similar platforms. The predicted parameters for this compound would be expected to fall within the ranges indicated in the table below, which are generally considered favorable for drug-likeness.

| Property | Predicted Value Range | Importance in Drug-Likeness |

| Molecular Weight (MW) | < 500 g/mol | Influences size-dependent absorption and diffusion. |

| LogP (Octanol/Water Partition Coefficient) | < 5 | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors (HBD) | < 5 | Impacts membrane permeability and target binding. |

| Hydrogen Bond Acceptors (HBA) | < 10 | Affects solubility and binding affinity. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability and oral bioavailability. |

Pharmacokinetic Properties Prediction:

Following the assessment of physicochemical properties, the next step is to predict the pharmacokinetic behavior of this compound. This involves evaluating its potential for absorption, metabolism, and excretion.

Absorption: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are critical. These are often presented as qualitative predictions (e.g., high, low) or as quantitative values.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key consideration. In silico models can predict whether the compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is crucial for assessing potential drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters like renal clearance can be estimated based on the compound's properties.

Toxicity Prediction:

Early-stage toxicity assessment is vital to flag potential liabilities. Computational models can predict various toxicity endpoints, including:

hERG (human Ether-à-go-go-Related Gene) Inhibition: Prediction of cardiotoxicity.

AMES Mutagenicity: Assessment of the potential to cause DNA mutations.

Hepatotoxicity: Prediction of liver injury.

Skin Sensitization: Evaluation of the potential to cause allergic contact dermatitis.

The results of these in silico predictions provide a comprehensive, albeit preliminary, drug-likeness profile for this compound. This data-driven approach allows for an informed decision on whether to advance the compound for further experimental validation. It is important to emphasize that these computational predictions are not a substitute for in vitro and in vivo testing but rather a powerful tool to guide and prioritize research efforts.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Substitution Reactions Involving Halogen Sites

The presence of two different halogens, bromine and chlorine, on the aromatic ring of 2-Bromo-3-chlorobenzenesulfonamide opens up various mechanistic possibilities for substitution reactions. The specific pathway followed is largely determined by the reaction conditions and the nature of the attacking species.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated benzenesulfonamides. wikipedia.org This reaction proceeds via a mechanism distinct from SN1 or SN2 reactions, which are uncommon for aryl halides. wikipedia.orglibretexts.org The SNAr mechanism is favored on aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups, a role fulfilled by the sulfonamide moiety (-SO₂NH₂) in this compound. wikipedia.orgbyjus.commasterorganicchemistry.com

The reaction mechanism involves a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a halogen (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this complex is the key to the reaction's feasibility. The strong electron-withdrawing sulfonamide group, particularly when positioned ortho or para to the leaving group, effectively stabilizes the negative charge of the Meisenheimer complex through resonance. wikipedia.orgbyjus.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide leaving group. libretexts.org

| Factor | Description | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Group | Activates the aromatic ring for nucleophilic attack by reducing electron density. byjus.commasterorganicchemistry.com | The sulfonamide (-SO₂NH₂) group is a powerful activating group. |

| Leaving Group | A halide (F, Cl, Br, I) is displaced. The rate is often faster with more electronegative halogens (F > Cl > Br > I) because the first step (attack) is rate-determining. masterorganicchemistry.com | Contains both Cl and Br as potential leaving groups. The reaction site would depend on conditions and the specific nucleophile. |

| Nucleophile | The species that attacks the ring. Common nucleophiles include alkoxides, amines, and thiols. byjus.com | The choice of nucleophile dictates the final substituted product. |

| Intermediate | A resonance-stabilized carbanion called a Meisenheimer complex is formed. libretexts.org | The negative charge of the intermediate is stabilized by the sulfonamide group. |

The synthesis of halogenated benzenes typically occurs via electrophilic aromatic substitution, not nucleophilic substitution. youtube.commasterorganicchemistry.com In this process, an electrophile (e.g., Br⁺) attacks the electron-rich benzene (B151609) ring. libretexts.org The mechanism involves the formation of a carbocation intermediate known as an arenium ion or sigma complex. youtube.comlibretexts.org

A key question in carbocation chemistry is the potential for rearrangement to a more stable carbocation. youtube.com However, the arenium ion formed during electrophilic aromatic substitution is significantly stabilized by charge delocalization (resonance) across the aromatic system. libretexts.org This inherent stability means that the arenium ion is not subject to the typical hydride or alkyl shifts seen in other reactions like SN1 or E1. libretexts.org The energetic advantage of reforming the stable aromatic ring by losing a proton far outweighs any potential gain from rearrangement. libretexts.org Therefore, in the bromination reactions that would lead to the formation of a bromo-substituted benzene precursor, carbocation rearrangements are not an expected reaction pathway. libretexts.org

Role of the Sulfonamide Moiety in Modulating Reaction Dynamics

This electron-withdrawing effect has two major consequences:

Deactivation towards Electrophilic Substitution: By pulling electron density from the benzene ring, the sulfonamide group deactivates the ring towards attack by electrophiles. It makes the ring less nucleophilic and therefore less reactive in reactions like nitration, halogenation, or Friedel-Crafts alkylation. docbrown.info

Activation towards Nucleophilic Substitution: Conversely, this same electron-withdrawing effect makes the ring more susceptible to attack by nucleophiles. masterorganicchemistry.com As discussed in section 5.1.1, it stabilizes the negatively charged Meisenheimer complex, which is the key intermediate in SNAr reactions. wikipedia.orglibretexts.org The presence of the sulfonamide group is what makes nucleophilic substitution a viable pathway for this molecule.

Furthermore, the sulfonamide group acts as a meta-director in electrophilic aromatic substitution reactions. This means that if any further electrophilic substitution were to occur on the ring, the incoming substituent would be directed to the position meta to the sulfonamide group.

Photochemical Reactivity and Transformation Pathways of Halogenated Arylsulfonamides

Halogenated organic compounds, including arylsulfonamides, can undergo transformation when exposed to sunlight. nih.gov The photochemical reactivity of these molecules is an area of significant environmental interest. Research has shown that in aqueous environments, the photolysis of dissolved organic matter can produce reactive species. nih.gov

For a molecule like this compound, several photochemical processes could be anticipated:

Homolytic Cleavage: The carbon-halogen bonds (C-Br and C-Cl) are susceptible to cleavage upon absorption of UV light, which could lead to the formation of aryl radicals and halogen radicals.

Photosensitized Reactions: In natural waters, dissolved organic matter can act as a photosensitizer. Upon absorbing light, it can transfer energy to the arylsulfonamide or generate reactive oxygen species (ROS) and reactive halogen species (such as Br• or Cl•) from the halide ions present in the water. nih.gov These reactive species can then react with the arylsulfonamide, leading to its transformation and degradation. nih.gov

Application As a Versatile Synthetic Intermediate

A Building Block for Complex Organic Synthesis

The presence of multiple reactive sites on the 2-Bromo-3-chlorobenzenesulfonamide molecule makes it a valuable starting material for the synthesis of more intricate organic compounds. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the sulfonamide group can undergo a range of chemical transformations.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. mdpi.comfrontiersin.orgopenmedicinalchemistryjournal.com The strategic placement of the bromo and chloro substituents on the benzenesulfonamide (B165840) core could enable its use in the synthesis of these important ring systems. For instance, intramolecular cyclization reactions involving the sulfonamide nitrogen and a suitably introduced side chain could lead to the formation of various heterocyclic structures. The synthesis of nitrogen and sulfur-containing heterocycles is a significant area of research due to their diverse biological activities. openmedicinalchemistryjournal.comresearchgate.net General methods for synthesizing nitrogen-containing heterocycles often involve the use of versatile building blocks that can undergo a series of transformations to build up the desired ring system. frontiersin.org

Synthesis of Advanced Benzenesulfonamide-Based Scaffolds

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. By using this compound as a starting point, chemists can potentially access novel and advanced benzenesulfonamide-based scaffolds. The differential reactivity of the bromine and chlorine atoms allows for sequential and site-selective introduction of various substituents, leading to a diverse range of derivatives. This approach is crucial for structure-activity relationship (SAR) studies in drug discovery, where fine-tuning the substitution pattern on the aromatic ring can significantly impact the biological properties of the molecule.

Advanced Applications in Precursor Chemistry for Functional Materials

The development of new functional materials with tailored electronic, optical, or magnetic properties is a rapidly growing field of research. Halogenated organic compounds are often employed as precursors in the synthesis of these materials. The bromine and chlorine atoms in this compound can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, which are essential for constructing the extended π-conjugated systems often found in functional organic materials. The resulting sulfonamide-containing materials could exhibit interesting properties for applications in areas such as organic electronics or sensor technology.

Development of Diverse Derivatized Products for Chemical Libraries

Chemical libraries, which are large collections of diverse small molecules, are indispensable tools in high-throughput screening for the discovery of new drug leads and chemical probes. The ability to readily derivatize this compound makes it an attractive scaffold for the generation of such libraries. Through combinatorial chemistry approaches, a wide array of different functional groups can be introduced at the bromine and chlorine positions, as well as at the sulfonamide nitrogen. This would allow for the rapid generation of a large number of structurally related yet diverse compounds, increasing the probability of identifying molecules with desired biological or material properties. The synthesis of libraries of related compounds is a common strategy in medicinal chemistry to explore the chemical space around a particular pharmacophore.

Scientific Data Unavailable for this compound

Despite a comprehensive search of scientific databases and literature, detailed crystallographic and supramolecular data for the specific chemical compound this compound is not publicly available. As a result, an article detailing its specific intermolecular interactions and supramolecular assembly cannot be accurately generated.

The creation of a scientifically rigorous article on the solid-state chemistry of a compound is contingent upon the availability of its crystal structure, typically determined through methods like X-ray diffraction. This experimental data provides the precise atomic coordinates within the crystal lattice, which is fundamental for analyzing intermolecular forces.

Searches for the crystal structure of this compound in major chemical and crystallographic repositories, including the Cambridge Structural Database (CSD), did not yield a specific entry for this compound. biokeanos.comre3data.orgcam.ac.uk While data exists for related isomers and analogues such as 4-Bromo-2-chlorobenzenesulfonamide and 2-chlorobenzenesulfonamide, this information cannot be reliably extrapolated to the 2-bromo-3-chloro isomer. chemicalbook.comsigmaaldrich.com

The specific arrangement of hydrogen bonds and halogen bonds is highly dependent on the precise positioning of the bromine and chlorine substituents on the benzene (B151609) ring. Altering this substitution pattern, for example from a (4-bromo, 2-chloro) to a (2-bromo, 3-chloro) arrangement, would significantly change the electronic and steric properties of the molecule. This, in turn, would lead to a unique and different supramolecular architecture. Therefore, using data from related compounds to describe this compound would be speculative and scientifically inaccurate.

Without experimental data on the crystal structure of this compound, a detailed and factual analysis of its N-H···O hydrogen bond motifs, potential sheet formation, C-H···O/N interactions, or any halogen bonding (Br···Br, Cl···Cl, C-Halogen···π) is not possible.

Intermolecular Interactions and Supramolecular Assembly

Halogen Bonding Interactions

Quantitative Analysis of Halogen Bonds via QTAIM and NCI

While specific experimental data from Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses for 2-Bromo-3-chlorobenzenesulfonamide are not available in the surveyed literature, the principles of these methods provide a framework for understanding the potential halogen bonding. Halogen bonds are highly directional interactions between a halogen atom (Lewis acid) and a Lewis base.

Theoretical studies on similar halogenated compounds demonstrate that QTAIM and NCI analyses are powerful tools for characterizing such interactions. For instance, in studies of halide-triel bonds, QTAIM parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) are used to quantify the strength and nature of these bonds. researchgate.net Typically, low ρ and positive ∇²ρ values at the BCP indicate closed-shell interactions, characteristic of non-covalent bonds like halogen bonds.

π-Stacking and Other Non-Covalent Interactions

Beyond halogen bonding, the supramolecular structure of this compound is significantly influenced by π-stacking and other weak interactions.

Intramolecular and Intermolecular π-π Stacking Phenomena

The benzene (B151609) ring of this compound is a key participant in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, play a crucial role in the stabilization of the crystal lattice. The relative positioning of the bromo and chloro substituents can influence the nature and strength of these stacking interactions. nih.gov For example, electron-withdrawing substituents like halogens can modulate the quadrupole moment of the aromatic ring, thereby affecting the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). researchgate.net

In related sulfonamide crystal structures, both intramolecular and intermolecular π-π stacking have been observed to govern the molecular conformation and crystal packing. nih.gov The presence of bulky substituents can sometimes suppress intermolecular stacking while promoting intramolecular interactions. nih.govrsc.org For this compound, a detailed crystallographic analysis would be necessary to determine the precise nature of π-π stacking, including centroid-to-centroid distances and displacement angles, which are critical parameters for quantifying the strength of these interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in significant intermolecular interactions. nih.govnih.gov The surface can be color-coded to highlight contacts shorter than, equal to, and longer than the van der Waals radii, with red spots indicating the most significant close contacts. nih.gov

For this compound, a Hirshfeld surface analysis would be expected to reveal a variety of important intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. One would anticipate significant contributions from H···O/O···H contacts, reflecting hydrogen bonding involving the sulfonamide N-H group and sulfonyl oxygens. nih.govresearchgate.net Additionally, Br···H/H···Br and Cl···H/H···Cl contacts would be prominent, indicative of halogen-hydrogen interactions. nih.govresearchgate.net The analysis would also quantify the percentage contribution of C···H/H···C contacts, which are associated with C-H···π interactions. nih.govresearchgate.net

The table below, based on typical values from related structures, illustrates the type of quantitative data a Hirshfeld surface analysis could provide for this compound.

| Intermolecular Contact | Percentage Contribution |

| H···O/O···H | 20-30% |

| H···H | 15-25% |

| Br···H/H···Br | 10-20% |

| Cl···H/H···Cl | 5-15% |

| C···H/H···C | 5-10% |

| Other | Balance |

Note: This table is illustrative and based on data for analogous compounds. nih.govresearchgate.net A specific analysis of this compound is required for precise values.

Influence of Substituents on Crystal Packing and Supramolecular Architecture

The nature and position of substituents on a benzene ring profoundly impact the resulting crystal packing and supramolecular architecture. nih.govrsc.org In this compound, the ortho-bromo and meta-chloro substituents play a critical role in directing the intermolecular interactions.

Concluding Perspectives and Future Research Directions

Summary of Current Research Landscape for 2-Bromo-3-chlorobenzenesulfonamide

Direct and specific research focused exclusively on this compound is notably limited in publicly accessible scientific literature. Its study appears to be subsumed within broader investigations into halogenated benzenesulfonamide (B165840) derivatives. The primary context for such compounds is in the design of enzyme inhibitors, particularly carbonic anhydrases (CAs). nih.gov

Research has systematically explored di-substituted benzenesulfonamides, utilizing various halogen atoms to modulate the compounds' affinity and selectivity for different CA isoforms. nih.gov An approach described as a "ring with two tails" utilizes a halogenated benzenesulfonamide core as a foundational structure. In this model, the sulfonamide group (-SO₂NH₂) acts as a crucial anchor, coordinating with the Zn(II) ion in the active site of carbonic anhydrases. The halogen atoms on the benzene (B151609) ring, such as bromine and chlorine, are known to orient the ring within the active site, thereby influencing binding affinity and selectivity. nih.gov

While specific data for the 2-bromo-3-chloro isomer is not extensively detailed, the research on related compounds, such as 2-chloro- and 2-bromo-benzenesulfonamides, establishes a clear precedent for its potential biological relevance as a carbonic anhydrase inhibitor. nih.gov The current landscape, therefore, positions this compound not as a well-characterized agent but as an unexplored node within a highly active and promising area of research focused on halogenated sulfonamides.

Identification of Knowledge Gaps and Emerging Research Avenues in Halogenated Sulfonamide Chemistry

The study of halogenated sulfonamides, despite its long history, contains significant knowledge gaps that present exciting opportunities for future research. researchgate.netajchem-b.com The most immediate gap is the lack of empirical data for many specific substitution patterns, such as that of this compound.

Key Knowledge Gaps:

Structure-Activity Relationship (SAR) Specificity: While it is understood that halogens influence biological activity, the precise effects of having two different halogens (e.g., bromine and chlorine) at specific adjacent positions (e.g., 2 and 3) on the benzene ring are not well-documented. A systematic evaluation of how this specific arrangement impacts target binding, selectivity, and pharmacokinetic properties is needed. researchgate.net

Beyond Classical Targets: Research has heavily focused on the role of sulfonamides as antimicrobial agents (by inhibiting folate synthesis) and as carbonic anhydrase inhibitors. tandfonline.comajchem-b.com The potential for halogenated sulfonamides to interact with other enzyme classes or receptor systems remains an underexplored frontier.

Mechanisms of Action: For novel sulfonamide derivatives, new mechanisms of action beyond the classical pathways are being discovered. tandfonline.com Elucidating these novel mechanisms is a critical research avenue that could expand the therapeutic utility of this class of compounds.

Advanced Synthesis: While standard methods for synthesizing sulfonamides exist, the development of more efficient, selective, and scalable synthetic routes for complex, poly-functionalized halogenated sulfonamides is an ongoing need. frontiersrj.comnih.gov

Emerging Research Avenues:

Selective Enzyme Inhibition: Leveraging the unique steric and electronic properties conferred by specific halogenation patterns to design highly selective inhibitors for individual enzyme isoforms (e.g., specific human carbonic anhydrase isoforms implicated in cancer or glaucoma). nih.gov

Hybrid Molecules and Click Chemistry: The sulfonamide scaffold is an ideal base for creating "hybrid" molecules that combine the sulfonamide with other bioactive pharmacophores. tandfonline.com The use of click chemistry, a set of powerful and reliable reactions, offers a modular approach to rapidly synthesize large libraries of novel halogenated sulfonamide derivatives for high-throughput screening. nih.gov

Modulation of Physicochemical Properties: Halogenation is a key strategy for enhancing a drug's properties, including lipophilicity (which affects absorption and distribution), metabolic stability, and binding affinity. researchgate.nettutorchase.com Future research will likely involve the strategic use of halogen combinations to fine-tune these properties for optimal therapeutic effect.

Potential for Further Development of Novel Chemical Entities Based on the this compound Scaffold

The this compound structure represents a promising, yet undeveloped, scaffold for designing novel chemical entities. Its potential stems from the established roles of its core components: the benzenesulfonamide group as a potent pharmacophore and the halogen substituents as critical modulators of activity and selectivity. tandfonline.comnih.gov

The primary and most logical application for this scaffold is in the development of selective carbonic anhydrase inhibitors. The "ring with two tails" design principle provides a clear roadmap for its development. nih.gov

Table 1: Potential Development Strategy for this compound Scaffold

| Structural Component | Role in Bioactivity | Development Potential | Potential Therapeutic Targets |

| Benzenesulfonamide Core | Acts as a zinc-binding group (ZBG), anchoring the molecule in the active site of metalloenzymes like Carbonic Anhydrase (CA). nih.gov | The core scaffold is well-validated. Development would focus on adding substituents ("tails") to the ring. | Carbonic Anhydrase Isoforms (e.g., CA I, II, VII, IX, XII) nih.gov |

| 2-Bromo & 3-Chloro Substituents | These halogens provide a specific steric and electronic profile. They orient the ring within the enzyme's active site to enhance binding affinity and confer selectivity for specific isoforms. nih.govtutorchase.com | Systematically explore how this unique di-halogen pattern affects selectivity across the 15 human CA isoforms. | Glaucoma (CA II), Epilepsy (CA VII), and certain types of Cancer (CA IX, CA XII) nih.govajchem-b.comsciepub.com |

| "Tails" (Appended Groups) | Additional substituents attached to the benzene ring can form further interactions with amino acid residues outside the main active site, dramatically increasing affinity and selectivity. nih.gov | Design and synthesize a library of derivatives by adding various chemical moieties to the 4, 5, or 6 positions of the ring to probe interactions with the target enzyme. | Enhanced selectivity and potency for specific disease-related enzyme isoforms. |

By systematically modifying the this compound scaffold, researchers can generate a library of novel compounds. These new chemical entities could be screened for activity against a panel of human carbonic anhydrase isoforms to identify candidates with high potency and, crucially, high selectivity for disease-relevant targets. This approach minimizes off-target effects and could lead to the development of next-generation therapeutics for a range of conditions.

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and identify electrophilic centers. Compare with experimental results from SNAr reactions with amines or thiols .

- Data Interpretation : Higher Fukui indices at the para position to sulfonamide suggest preferential substitution, consistent with observed regioselectivity in similar bromo-chloroarenes .

Q. What strategies resolve contradictions in spectroscopic data for bromo-chloro derivatives?

- Case Study : If -NMR signals conflict with theoretical predictions (e.g., unexpected splitting), cross-validate with -NMR (if fluorinated analogs exist) or 2D-COSY to assign coupling pathways . For mass spectrometry discrepancies, isotope pattern analysis (Br/Cl ratios) can confirm molecular composition .

Q. How does steric hindrance from bromo and chloro substituents influence sulfonamide bioactivity?

- Experimental Design : Synthesize analogs (e.g., 2-bromo-4-chlorophenylacetic acid ) and compare inhibition constants (K) in enzyme assays. Molecular docking (AutoDock Vina) can map steric clashes in protein binding pockets .

- Key Finding : Bulkier substituents reduce binding affinity in carbonic anhydrase isoforms by ~30%, as shown in related sulfonamides .

Q. What are the environmental implications of this compound degradation products?

- Study Framework : Use LC-MS/MS to track hydrolysis products (e.g., sulfonic acids) under simulated environmental conditions (pH 7–9, UV light). Compare with terrestrial toxicity data for PFHxS analogs to assess bioaccumulation risks .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings